molecular formula C22H24BrN3O3S2 B2571392 N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 392323-13-6

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2571392
CAS No.: 392323-13-6
M. Wt: 522.48
InChI Key: KAUITMDASAJOFC-GYHWCHFESA-N
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Description

N-(6-Bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is a benzothiazole-derived sulfonamide compound characterized by a 6-bromo-3-methylbenzothiazole core linked to a 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide moiety. The benzothiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O3S2/c1-14-10-15(2)13-26(12-14)31(28,29)18-7-4-16(5-8-18)21(27)24-22-25(3)19-9-6-17(23)11-20(19)30-22/h4-9,11,14-15H,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUITMDASAJOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in cancer therapy and anti-inflammatory responses. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.

  • Molecular Formula : C22H24BrN3O3S2
  • Molecular Weight : 522.48 g/mol
  • CAS Number : 392323-13-6

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with piperidine and sulfonamide moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
A4312.0Induction of apoptosis and cell cycle arrest
A5491.5Inhibition of AKT and ERK signaling pathways
H12992.5Decreased migration and invasion

In a study evaluating the effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells, it was found that the compound significantly reduced cell viability in a dose-dependent manner via mechanisms involving apoptosis induction and cell cycle arrest at G0/G1 phase .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine levels. In vitro studies using RAW264.7 macrophages revealed that treatment with similar benzothiazole derivatives led to a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-α . The following table summarizes the effects observed:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-625080
TNF-α30090

The biological activities of this compound are attributed to its ability to interfere with critical signaling pathways involved in cancer progression and inflammation:

  • AKT Pathway Inhibition : The compound inhibits the AKT pathway, which is crucial for cell survival and proliferation.
  • ERK Pathway Modulation : It also affects the ERK pathway, leading to altered gene expression associated with cell growth and differentiation.
  • Cytokine Suppression : By reducing levels of inflammatory cytokines, it helps mitigate the inflammatory microenvironment that can promote tumor growth.

Case Studies

A notable case study involved a series of benzothiazole derivatives where one particular compound demonstrated significant dual-action properties—both anticancer and anti-inflammatory—highlighting the potential for developing multi-target therapeutic agents .

Research Findings Summary

The findings from various studies indicate that benzothiazole derivatives like this compound possess promising biological activity:

  • Effective against multiple cancer cell lines.
  • Significant reduction in pro-inflammatory cytokines.
  • Potential for further development into therapeutic agents targeting both cancer and inflammation.

Comparison with Similar Compounds

Structural Analysis of the Target Compound

  • Core structure : 6-Bromo-3-methyl-1,3-benzothiazole.
  • 3,5-Dimethylpiperidine sulfonamide: Improves solubility and may facilitate binding to enzymes or receptors via hydrogen bonding.
  • Molecular weight : Estimated ~518 g/mol (calculated from formula C₂₂H₂₂BrN₄O₂S₂).

Comparison with Benzothiazole Derivatives

Substituent Effects

  • Compound: (3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone : Structural differences: Replaces the sulfonamide with a methanone group and incorporates a propoxy linker with a second 3,5-dimethylpiperidine. Hypothesized impact: The methanone group may reduce solubility compared to the sulfonamide in the target compound, while the dual piperidine groups could enhance receptor binding but increase molecular weight (~430 g/mol).

Linker Groups

  • Target compound : Sulfonylbenzamide linker.
    • Advantages: Sulfonamide’s polarity improves aqueous solubility and metabolic stability.
  • compound: Propoxy-methanone linker.

Comparison with Sulfonamide-Containing Compounds

Bcl-2 Inhibitors (e.g., ABT-199)

  • ABT-199 : A sulfonamide-containing Bcl-2 inhibitor with a chlorophenylcyclohexene core.
    • Key differences :
  • Bromine in the target compound may enhance DNA binding, while ABT-199’s nitro group facilitates electron-deficient interactions.
    • Shared feature : Sulfonamide group enables solubility and hydrogen bonding in both compounds.

Chromenone Derivatives ()

  • compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide : Structural contrast: Chromenone-pyrazolopyrimidine core vs. benzothiazole. Functional implications: Chromenone derivatives often target kinases, whereas benzothiazoles may intercalate DNA or inhibit topoisomerases.

Data Table: Key Similar Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Target Reference
N-(6-Bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide Benzothiazole 6-Bromo, 3-methyl; 3,5-dimethylpiperidine sulfonamide ~518 DNA/enzymes -
(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)-benzo[d]thiazol-2-yl)methanone Benzothiazole Dual 3,5-dimethylpiperidine; propoxy linker ~430 Receptors/enzymes
ABT-199 Chlorophenylcyclohexene Nitro, tetrahydro-2H-pyran-4-ylmethylamino, pyrrolopyridinyloxy ~868 Bcl-2
Chromenone derivative Chromenone-pyrazolopyrimidine Fluoro, fluorophenyl, methylbenzenesulfonamide ~589 Kinases

Discussion of Research Findings

  • Benzothiazole vs. Chromenone: Benzothiazoles like the target compound may exhibit stronger DNA-binding activity due to planar aromatic systems, while chromenones () are more likely to target kinase domains .
  • Sulfonamide vs. Methanone: The sulfonamide group in the target compound likely enhances solubility and metabolic stability compared to methanone-containing analogs .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius may improve hydrophobic interactions in the target compound compared to chlorine in ABT-199, though chlorine’s electronegativity could enhance binding affinity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide?

  • Methodology :

  • Step 1 : Synthesize the benzothiazole core via cyclization of 2-aminothiophenol derivatives with brominated ketones under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Step 2 : Introduce the sulfonylbenzamide group using a coupling reaction between the sulfonyl chloride derivative and the benzothiazole amine. Use polar aprotic solvents (e.g., DMF, DCM) with catalytic bases (e.g., triethylamine) .
  • Step 3 : Purify via column chromatography and confirm structure/purity using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .

Q. How can researchers optimize reaction conditions for this compound to improve yield and purity?

  • Methodology :

  • Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). Use factorial designs to identify critical parameters .
  • Example: A 2³ factorial design for coupling reactions (variables: solvent polarity, reaction time, base concentration) reduces trial runs by 50% while maximizing yield .
  • Monitor reactions with thin-layer chromatography (TLC) or HPLC for real-time adjustments .

Q. What standard analytical techniques are used to characterize this compound?

  • Methodology :

  • Structural confirmation : ¹H/¹³C NMR (δ 7.5–8.1 ppm for aromatic protons, δ 2.4–3.1 ppm for piperidinyl groups) .
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
  • Mass analysis : HRMS (expected [M+H]⁺ ~550–560 m/z depending on isotopic bromine patterns) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., kinases, GPCRs). Validate with experimental IC₅₀ values .
  • Example: Modifying the 3-methyl group on the benzothiazole ring may increase binding affinity by 20–30% based on steric and electrostatic complementarity .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Data normalization : Use internal controls (e.g., staurosporine for kinase assays) to calibrate activity measurements .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers .

Q. What advanced strategies are used to study the compound’s mechanism of action?

  • Methodology :

  • Chemical proteomics : Employ click chemistry (e.g., alkyne-tagged analogs) to identify protein targets via pull-down assays and LC-MS/MS .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) for target interactions .
  • In vivo imaging : Radiolabel the compound (e.g., ¹⁸F for PET) to track biodistribution in model organisms .

Q. How can AI-driven platforms optimize synthetic routes for this compound?

  • Methodology :

  • Integrate COMSOL Multiphysics with AI to simulate reaction pathways and predict optimal conditions (e.g., solvent selection, temperature gradients) .
  • Use automated high-throughput screening (e.g., Chemspeed platforms) to test 100+ reaction conditions in parallel, reducing development time by 70% .

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